molecular formula C12H19NO B8472685 4-t-Butyl-2-methoxybenzylamine

4-t-Butyl-2-methoxybenzylamine

Cat. No.: B8472685
M. Wt: 193.28 g/mol
InChI Key: FJPAKUVGOQEPNE-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzylamines as Key Intermediates

Substituted benzylamines are organic compounds characterized by a benzyl (B1604629) group attached to an amino group, with various substituents on the aromatic ring. This structural motif is a recurring feature in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials. The amino group provides a site for further chemical modification, while the substituted benzene (B151609) ring allows for the fine-tuning of the molecule's steric and electronic properties. chemicalbook.com

In the pharmaceutical industry, the benzylamine (B48309) core is present in numerous drugs. For instance, it forms the backbone of certain antihistamines, antidepressants, and antihypertensive agents. The ability to introduce a wide range of substituents onto the benzylamine scaffold allows medicinal chemists to systematically explore structure-activity relationships, optimizing a compound's efficacy and selectivity.

Beyond pharmaceuticals, these compounds are valuable precursors in materials science for the synthesis of polymers and dyes. They are also employed in agriculture as components of herbicides and pesticides. sarex.com

Overview of Methodological Advancements in Amine Chemistry Relevant to 4-t-Butyl-2-methoxybenzylamine Research

The synthesis of amines is a continuously evolving field, with modern methods offering significant advantages over traditional approaches like nucleophilic substitution and reductive amination, which can be limited by low yields and harsh reaction conditions. lookchem.com

Recent decades have seen the emergence of powerful new strategies for constructing carbon-nitrogen bonds. These include:

Catalytic Hydroamination: The direct addition of an amine to an alkene or alkyne, often catalyzed by transition metals, provides an atom-economical route to amines. lookchem.com

Aryl Halide Amination: Palladium or copper-catalyzed cross-coupling reactions between aryl halides and amines have become a cornerstone of modern synthetic chemistry, enabling the formation of arylamines with high efficiency. lookchem.com

C-H Functionalization: A paradigm shift in synthesis involves the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond. This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. For instance, highly regioselective Csp³–H arylation of benzylamines can be achieved through the synergy of single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. chemicalbook.com

Photoredox Catalysis: The use of light to drive chemical reactions has opened new avenues for amine synthesis under mild conditions. This technique can facilitate transformations that are challenging to achieve with traditional thermal methods. acs.org

These advanced methodologies are crucial for the synthesis of structurally complex benzylamines, including those with multiple substituents like this compound.

Scope and Significance of Academic Inquiry into this compound

A review of the current scientific literature indicates that the specific compound This compound is not extensively documented. However, significant research has been conducted on closely related structural isomers and analogues, which provides valuable insights into its potential properties and applications.

The academic interest in related compounds, such as 4-t-butylbenzylamine and 4-methoxybenzylamine (B45378), stems from their utility as synthetic intermediates. sarex.comlookchem.com For example, 4-methoxybenzylamine is used in the synthesis of certain inhibitors and as a protecting group in peptide synthesis. acs.orgchemicalbook.com The tert-butyl group, a bulky and lipophilic substituent, is often incorporated into molecules to enhance their metabolic stability or to modulate their interaction with biological targets. nih.gov

The hypothetical compound this compound combines these features: a primary amine for further reactions, a methoxy (B1213986) group that can influence the electronic properties of the benzene ring, and a tert-butyl group that adds steric bulk. Research into such a molecule would likely focus on its use as a building block for novel pharmaceuticals or materials, leveraging the unique combination of its functional groups. The development of synthetic routes to this specific isomer using modern techniques like directed C-H functionalization would be a significant area of investigation.

Data on Related Benzylamine Compounds

Due to the limited specific data on this compound, the following tables provide information on related, well-documented compounds to offer a comparative context.

Table 1: Properties of 4-t-Butylbenzylamine

This table presents the key chemical and physical properties of 4-t-Butylbenzylamine.

PropertyValue
Chemical Formula C11H17N
Molecular Weight 163.26 g/mol
CAS Number 39895-55-1
Appearance Clear pale yellow liquid
Boiling Point 241.4 °C at 760 mmHg
Density 0.927 g/cm³
Refractive Index 1.52-1.522

Data sourced from LookChem lookchem.com and PubChem nih.gov

Table 2: Properties of 4-Methoxybenzylamine

This table outlines the principal characteristics of 4-Methoxybenzylamine.

PropertyValue
Chemical Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS Number 2393-23-9
Appearance Clear colorless to slightly yellow liquid
Boiling Point 236-237 °C
Density 1.05 g/mL at 25 °C
Refractive Index n20/D 1.546

Data sourced from Sarex Chemical sarex.com, Sigma-Aldrich sigmaaldrich.com, and ChemicalBook chemicalbook.comchemicalbook.com

Table 3: Properties of N-(tert-butyl)-N-(4-methoxybenzyl)amine

This table details the properties of a tertiary amine isomer, N-(tert-butyl)-N-(4-methoxybenzyl)amine.

PropertyValue
Chemical Formula C12H19NO
Molecular Weight 193.29 g/mol
CAS Number 22675-83-8
Appearance Liquid
Purity 97%

Data sourced from CymitQuimica cymitquimica.com and ChemicalBook chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(4-tert-butyl-2-methoxyphenyl)methanamine

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-7H,8,13H2,1-4H3

InChI Key

FJPAKUVGOQEPNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CN)OC

Origin of Product

United States

Synthetic Methodologies for 4 T Butyl 2 Methoxybenzylamine

Reductive Amination Approaches for Benzylamine (B48309) Precursors

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. This method typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. In the context of synthesizing 4-t-butyl-2-methoxybenzylamine, the precursor of choice is 4-t-butyl-2-methoxybenzaldehyde.

A general representation of the reductive amination of 4-t-butyl-2-methoxybenzaldehyde is depicted below:

Table 1: Key Reducing Agents for Reductive Amination

Reducing Agent ClassSpecific Examples
Catalytic HydrogenationH₂/Pd, H₂/Pt, H₂/Raney Ni
Metal HydridesSodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Lithium aluminum hydride (LiAlH₄)

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a widely employed method for the reduction of imines formed in situ from the condensation of an aldehyde and ammonia. This one-pot reaction is advantageous due to the generation of water as the only byproduct, rendering it a relatively clean process. The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst.

Commonly used catalysts include palladium, platinum, and Raney nickel. The choice of catalyst and reaction conditions, such as pressure and temperature, can influence the efficiency and selectivity of the reaction. For the synthesis of this compound, the process would involve bubbling ammonia gas through a solution of 4-t-butyl-2-methoxybenzaldehyde in a suitable solvent, such as ethanol (B145695) or methanol (B129727), in the presence of a catalyst and a hydrogen source.

Metal Hydride Reduction Protocols

Metal hydrides are versatile reducing agents capable of efficiently converting imines to amines. The choice of the metal hydride is crucial as it determines the reaction conditions and selectivity.

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, sodium borohydride is often used for the reduction of pre-formed imines. The reaction of 4-t-butyl-2-methoxybenzaldehyde with ammonia would first form the corresponding imine, which can then be reduced with NaBH₄ in a protic solvent like methanol or ethanol. While direct reductive amination with NaBH₄ in the presence of ammonia can be sluggish, the stepwise approach is a viable option.

Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These reagents are particularly well-suited for one-pot reductive aminations. They are stable under mildly acidic conditions that favor imine formation and are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. The reaction is typically carried out in a solvent like methanol or dichloroethane, often with the addition of a weak acid such as acetic acid to catalyze imine formation.

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ can readily reduce both the starting aldehyde and the intermediate imine. chemistrysteps.combyjus.comadichemistry.commasterorganicchemistry.comlumenlearning.com Therefore, its use in a one-pot reductive amination requires careful control of reaction conditions, and it is more commonly employed for the reduction of other functional groups as discussed in subsequent sections. Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Alternative Synthetic Pathways

Beyond reductive amination, several other synthetic routes can be employed to prepare this compound, starting from different functionalized precursors.

Nitrile Reduction Routes

The reduction of nitriles provides a direct pathway to primary amines. The synthesis of this compound via this route would commence with the preparation of 4-t-butyl-2-methoxybenzonitrile. This nitrile can then be reduced to the target benzylamine using various reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly effective reagent for the reduction of nitriles to primary amines. byjus.comadichemistry.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, followed by an aqueous workup to yield the amine.

Catalytic Hydrogenation: Catalytic hydrogenation of nitriles, often using catalysts like Raney nickel or rhodium, is another viable method. This process is typically carried out at elevated temperatures and pressures.

Amide Reduction Methodologies

The reduction of amides offers another synthetic avenue to amines. The corresponding precursor for this route is 4-t-butyl-2-methoxybenzamide.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is the most common and effective reagent for the reduction of amides to amines. byjus.comadichemistry.commasterorganicchemistry.com The reaction is generally carried out in refluxing THF or diethyl ether. This method is applicable to primary, secondary, and tertiary amides.

Multi-Step Conversions from Aromatic Aldehydes or Ketones

A multi-step synthesis can also be designed to produce this compound, starting from a suitable aromatic precursor. One plausible route begins with 4-tert-butylanisole.

Formylation: Friedel-Crafts formylation of 4-tert-butylanisole can introduce a formyl group onto the aromatic ring. Directing the formylation to the ortho position of the methoxy (B1213986) group can be challenging and may lead to a mixture of isomers. However, specific ortho-directing formylation methods could be employed.

Conversion to Oxime: The resulting 4-t-butyl-2-methoxybenzaldehyde can be converted to its corresponding oxime by reaction with hydroxylamine (B1172632).

Reduction of Oxime: The oxime can then be reduced to the desired this compound using various reducing agents, such as catalytic hydrogenation or metal hydrides like LiAlH₄.

Another potential starting material is 4-tert-butylphenol, which can be methoxylated to 4-tert-butylanisole, followed by the steps described above. Alternatively, functionalization of the aromatic ring at an earlier stage, followed by the introduction of the aminomethyl group, represents a broad field of synthetic possibilities.

Table 2: Summary of Synthetic Precursors and Methods

PrecursorSynthetic MethodReagents/Conditions
4-t-Butyl-2-methoxybenzaldehydeReductive AminationNH₃, H₂/Catalyst (e.g., Pd, Pt, Raney Ni)
4-t-Butyl-2-methoxybenzaldehydeReductive AminationNH₃, Metal Hydride (e.g., NaBH₃CN, NaBH(OAc)₃)
4-t-Butyl-2-methoxybenzonitrileNitrile ReductionLiAlH₄ in ether/THF
4-t-Butyl-2-methoxybenzonitrileNitrile ReductionH₂/Catalyst (e.g., Raney Ni)
4-t-Butyl-2-methoxybenzamideAmide ReductionLiAlH₄ in ether/THF
4-t-Butyl-2-methoxybenzaldehydeMulti-step (via Oxime)1. NH₂OH·HCl, Base 2. Reducing Agent (e.g., H₂/Catalyst, LiAlH₄)

Tscherniac-Einhorn Reaction Pathways

The Tscherniac-Einhorn reaction is a classical method for the amidoalkylation of aromatic compounds. This reaction typically involves the condensation of an aromatic substrate with an N-acyl derivative, such as an N-hydroxymethylamide or N-chloromethylamide, in the presence of a strong acid catalyst, like sulfuric acid. The electrophilic intermediate, an acyliminium ion, attacks the electron-rich aromatic ring to form a new carbon-carbon bond.

While direct application of the Tscherniac-Einhorn reaction to synthesize this compound from 3-t-butylanisole has not been extensively documented in readily available literature, a plausible synthetic route can be postulated. The reaction would involve the amidoalkylation of 3-t-butylanisole with a suitable formaldehyde- and amine-releasing reagent. The directing effects of the methoxy (ortho-, para-directing) and t-butyl (ortho-, para-directing) groups would influence the regioselectivity of the electrophilic substitution. The steric hindrance from the bulky t-butyl group would likely favor substitution at the less hindered para-position to the methoxy group, which is the desired position for the aminomethyl group. However, the potential for the formation of isomeric products exists, necessitating careful control of reaction conditions and purification of the final product.

A hypothetical reaction scheme is presented below:

Reactants Reagents Product
3-t-ButylanisoleN-Hydroxymethylphthalimide, H₂SO₄N-(4-t-Butyl-2-methoxybenzyl)phthalimide
N-(4-t-Butyl-2-methoxybenzyl)phthalimideHydrazine hydrateThis compound

Development of Chemo- and Regioselective Synthesis Protocols

Modern organic synthesis places a strong emphasis on the development of chemo- and regioselective reactions to minimize the formation of unwanted byproducts and simplify purification processes. For the synthesis of this compound, a highly chemo- and regioselective approach is the reductive amination of 4-t-butyl-2-methoxybenzaldehyde.

This two-step, one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source (such as ammonia or an ammonium (B1175870) salt), followed by the in-situ reduction of the imine to the corresponding amine. The high selectivity of this method arises from the fact that the imine intermediate is more susceptible to reduction by specific reducing agents than the starting aldehyde.

Several reducing agents can be employed for this transformation, each offering different levels of selectivity and reactivity.

PrecursorAmine SourceReducing AgentProductReference
4-t-Butyl-2-methoxybenzaldehydeAmmoniaSodium borohydride (NaBH₄)This compound mdma.ch
4-t-Butyl-2-methoxybenzaldehydeAmmonium acetate (B1210297)Sodium cyanoborohydride (NaBH₃CN)This compound harvard.edu
4-t-Butyl-2-methoxybenzaldehydeAmmoniaHydrogen (H₂) with a metal catalyst (e.g., Pd/C)This compound acsgcipr.org

The regioselectivity is inherently controlled by the structure of the starting aldehyde, 4-t-butyl-2-methoxybenzaldehyde, ensuring the formation of the desired isomer of the benzylamine. The chemoselectivity is achieved by choosing a reducing agent that preferentially reduces the C=N double bond of the imine over the C=O double bond of the aldehyde. Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly effective in this regard. mdma.chharvard.edu Catalytic hydrogenation is another highly selective method. acsgcipr.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Traditional organic reactions often utilize volatile and potentially toxic organic solvents. Developing solvent-free or aqueous-based synthetic routes is a key aspect of green chemistry.

Solvent-Free Approaches: Reductive amination can be performed under solvent-free conditions, often with the aid of a solid catalyst. ed.govtandfonline.comacs.orgresearchgate.net For the synthesis of this compound, a mixture of 4-t-butyl-2-methoxybenzaldehyde, an amine source, and a reducing agent could be reacted directly, potentially with gentle heating or grinding to facilitate the reaction. This approach minimizes solvent waste and can lead to simpler work-up procedures. For example, a study by Patil et al. (2023) demonstrated the use of thiamine hydrochloride as a green catalyst for the solvent-free reductive amination of aldehydes. tandfonline.com

Aqueous Medium Approaches: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants in the synthesis of this compound may have limited water solubility, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. Research has shown that reductive amination can be effectively carried out in water using reagents like zinc powder in an aqueous alkaline medium. nih.govnih.govresearchgate.net This method provides a greener alternative to the use of complex metal hydrides in chlorinated or flammable organic solvents.

The choice of catalyst plays a crucial role in the sustainability of a chemical process. An ideal catalyst should be efficient, selective, recyclable, and environmentally benign.

For the reductive amination pathway to this compound, several catalytic systems align with green chemistry principles:

Heterogeneous Catalysts: Supported metal catalysts, such as palladium on carbon (Pd/C) or nickel nanoparticles, can be used for the hydrogenation step. organic-chemistry.org These catalysts are easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost.

Biocatalysts: Enzymes, such as amine dehydrogenases, offer a highly selective and environmentally friendly route to amines. rsc.org These biocatalytic reductive aminations operate under mild conditions (room temperature and neutral pH) in aqueous media, with high atom economy. The use of an engineered amine dehydrogenase could provide a sustainable method for the production of this compound.

Earth-Abundant Metal Catalysts: The use of catalysts based on earth-abundant and non-toxic metals, such as iron or cerium, is a more sustainable alternative to precious metal catalysts. tandfonline.com For instance, cerium chloride heptahydrate has been shown to be an efficient catalyst for one-pot reductive amination under solvent-free conditions. tandfonline.com

The optimization of these catalytic systems for the specific synthesis of this compound would involve screening different catalysts, reaction conditions (temperature, pressure, solvent), and catalyst loadings to achieve high yields and selectivity while minimizing the environmental impact.

Chemical Reactivity and Transformative Chemistry of 4 T Butyl 2 Methoxybenzylamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) in 4-t-butyl-2-methoxybenzylamine is the primary center of nucleophilic activity. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, initiating a variety of chemical transformations. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. The steric hindrance from the adjacent ortho-methoxy group and the electronic effects of the substituents on the benzene (B151609) ring modulate this reactivity.

Acylation Reactions with Carboxylic Acid Derivatives

Primary amines like this compound are expected to react with carboxylic acid derivatives such as acyl chlorides and acid anhydrides to form N-substituted amides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

In a related study, the N-propionylation of a secondary amine was successfully achieved using propionyl chloride in the presence of a non-nucleophilic base like Hünig's base. nih.gov Attempting the reaction by refluxing the amine in neat propionic anhydride (B1165640) led to the cleavage of a tert-butyl ester protecting group, indicating that reaction conditions must be carefully selected to avoid side reactions. nih.gov For the acylation of this compound, similar conditions using an acyl chloride and a base would be expected to yield the corresponding amide.

Table 1: Representative Acylation Reactions of Amines Data based on reactions of analogous amine structures.

Amine Reactant Acylating Agent Product Type Reference
4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid tert-butyl ester Propionyl chloride N-Propionylated amide nih.gov
Primary/Secondary Amines Propionic anhydride N-Propionylated amide nih.gov

Alkylation Reactions and Quaternization Studies

The primary amine of this compound can undergo alkylation with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces a halide from the alkylating agent. This can occur sequentially to form secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.

The synthesis of quaternary ammonium compounds (QACs), specifically benzalkonium bromides, has been demonstrated through the quaternization of N,N-dimethylbenzylamines with long-chain n-alkylbromides. jcu.cz The reaction typically involves refluxing the tertiary amine with the alkyl bromide in a solvent like ethanol (B145695). jcu.cz For this compound, a stepwise alkylation would first yield the secondary amine, then the tertiary amine, which could then be quaternized. The presence of the bulky tert-butyl group on the ring is not expected to significantly hinder the reactivity of the benzylamine (B48309) moiety in this type of transformation.

Formation of Imine and Schiff Base Intermediates

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. youtube.com This reversible reaction is typically acid-catalyzed and involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond of the imine. youtube.com

The formation of Schiff bases from substituted benzylamines is well-documented. For instance, 4-methoxybenzylamine (B45378) readily reacts with salicylaldehyde (B1680747) in refluxing ethanol to produce the corresponding Schiff base, 2-[(4-methoxybenzyl)iminomethyl]phenol. nih.gov Similarly, various anilines bearing methoxy (B1213986) substituents have been condensed with substituted benzaldehydes to create Schiff base ligands for metal complexes. mdpi.com It is therefore highly probable that this compound will react with a range of aldehydes and ketones to form the corresponding imine derivatives.

Table 2: Examples of Schiff Base Formation with Substituted Amines

Amine Reactant Carbonyl Reactant Reaction Conditions Product Reference
4-Methoxybenzylamine Salicylaldehyde Ethanol, reflux 2-[(4-Methoxybenzyl)iminomethyl]phenol nih.gov
3,4,5-Trimethoxyaniline 3,5-di-tert-butyl-2-hydroxybenzaldehyde Ethanol, reflux 2,4-Di-tert-butyl-6-(((3,4,5-trimethoxyphenyl)imino)methyl)phenol mdpi.com
Benzylamine 3-Formylacetylacetone Not specified 3-[(Benzylamino)methylidene]pentane-2,4-dione nih.gov
tert-Butylamine (B42293) 3-Formylacetylacetone Not specified 3-[(tert-Butylamino)methylidene]pentan-2,4-dione nih.gov

Urethane (B1682113) and Urea (B33335) Formation Reactions

Primary amines are key precursors for the synthesis of ureas and urethanes (carbamates). The reaction of this compound with an isocyanate (R-N=C=O) would lead to the formation of a substituted urea. This reaction is typically rapid and proceeds via the nucleophilic addition of the amine to the central carbon of the isocyanate. Alternatively, ureas can be synthesized by reacting amines with t-butylureas, which serve as isocyanate precursors through the elimination of volatile t-butylamine. scispace.com

The synthesis of urethanes would involve the reaction of the primary amine with a chloroformate ester (Cl-C(O)OR) or a similar acylating agent. In a related context, the synthesis of segmented poly(ether urethane urea)s has been achieved by using isocyanate pre-polymers and chain-extending them with various functionalized diamines, such as 1,3-diamino-2-hydroxypropane and 3,5-diaminobenzoic acid. nih.gov This highlights the general utility of the amine-isocyanate reaction for forming urea linkages in both small molecules and polymers.

Reactions Involving the Methoxy Group and Aromatic Ring System

Beyond the reactivity of the amine, the methoxy group and the aromatic ring of this compound can also participate in chemical transformations. The electron-donating nature of the methoxy and tert-butyl groups activates the aromatic ring towards electrophilic substitution, while the methoxy group itself can be a target for cleavage.

Demethylation Strategies for Methoxybenzylamines

The cleavage of the methyl group from an aryl methoxy ether is a common transformation in organic synthesis, often employed as a deprotection step. This demethylation can typically be achieved using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃).

In a study on the alkylation of 2-methoxynaphthalene, it was observed that demethylation of the methoxy group occurred as a secondary reaction. iitm.ac.in The study noted that the demethylation is favored by the inductive donating effect of a tert-butyl group on the aromatic ring. iitm.ac.in This suggests that for this compound, the presence of the para-tert-butyl group could facilitate the cleavage of the ortho-methoxy group under acidic conditions. The choice of reagent is critical to ensure selectivity and avoid unwanted side reactions on the benzylamine moiety.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is primarily influenced by the directing effects of the tert-butyl and methoxy substituents. Both the methoxy and tert-butyl groups are classified as ortho, para-directors. ucla.edulibretexts.org The methoxy group, with its lone pair of electrons, is a strong activating group, increasing the electron density at the ortho and para positions through resonance. msu.edu The tert-butyl group, an alkyl group, is a weak activator, donating electron density primarily through an inductive effect. stackexchange.com

However, the steric hindrance imposed by the bulky tert-butyl group significantly influences the substitution pattern. libretexts.orgucalgary.ca While both groups direct incoming electrophiles to the positions ortho and para to themselves, the large size of the tert-butyl group can sterically hinder attack at the adjacent ortho position. libretexts.orgucalgary.ca In the case of this compound, the positions open for substitution are C3, C5, and C6. The methoxy group at C2 strongly activates the C3 (ortho) and C5 (para) positions. The t-butyl group at C4 activates the C3 and C5 (ortho) positions. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions due to the combined activating effects of both substituents. The substitution at C6 is less favored as it is ortho to the methoxy group but meta to the t-butyl group.

For instance, in the nitration of t-butylbenzene, the major product is the para-nitro isomer, with a smaller amount of the ortho isomer and a minimal amount of the meta isomer, highlighting the directing effect and steric hindrance of the t-butyl group. libretexts.orgstackexchange.com

Metal-Catalyzed Coupling Reactions at Aromatic Positions

The aromatic ring of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require the prior functionalization of the aromatic ring with a halide or a triflate group to serve as a handle for the catalyst.

Recent advancements have explored the use of nickel catalysis in conjunction with visible light and tert-butylamine as a bifunctional additive for C-O and C-N bond-forming reactions. chemrxiv.org This approach has proven effective for a diverse range of nucleophiles, including phenols and anilines. chemrxiv.org While not directly demonstrated on this compound itself, the principles suggest its potential applicability.

Furthermore, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of complex aromatic compounds. researchgate.net These reactions could be employed to introduce new substituents at specific positions on the aromatic ring of a suitably derivatized this compound.

Oxidation Reactions of this compound

The oxidation of this compound can target either the benzylamine moiety or the aromatic ring, depending on the oxidizing agent and reaction conditions. The benzylamine group can be oxidized to the corresponding imine or, under harsher conditions, to the benzaldehyde (B42025) or benzoic acid derivative.

The aromatic ring itself can undergo oxidation, particularly when activated by the electron-donating methoxy group. However, the specific oxidation products would be highly dependent on the oxidant used. For example, strong oxidizing agents could potentially lead to ring-opening or the formation of quinone-like structures.

Stereochemical Aspects of Reactions Involving this compound

The presence of a stereocenter, often introduced through reactions involving the benzylamine group, brings the considerations of stereochemistry to the forefront in the chemistry of this compound derivatives.

When this compound or its derivatives already possess a chiral center, subsequent reactions can proceed with diastereoselectivity. This means that one diastereomer of the product is formed in preference to the other. The existing stereocenter influences the approach of reagents to the reactive site, leading to a favored stereochemical outcome. For example, the reduction of an imine derived from this compound could lead to the formation of a new stereocenter, with the stereoselectivity being influenced by the steric and electronic properties of the substituents.

Chiral amines and their derivatives are valuable as chiral auxiliaries and ligands in asymmetric synthesis. organic-chemistry.org While there is no direct evidence in the provided search results of this compound itself being used as a chiral auxiliary, its structural motifs are present in ligands used for enantioselective catalysis. mdpi.com For instance, chiral ligands can be synthesized from precursors containing substituted aromatic rings and amine functionalities. These ligands can then be complexed with metals to create catalysts for a variety of enantioselective transformations, such as alkylations, allylations, and conjugate additions. organic-chemistry.orgmdpi.com The enantioselectivity of these reactions is dictated by the chiral environment created by the ligand around the metal center. chemrxiv.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. libretexts.org The rate-determining step is typically the formation of this intermediate. The subsequent loss of a proton restores the aromaticity of the ring. The directing effects of the methoxy and t-butyl groups are explained by their ability to stabilize the positive charge in the arenium ion intermediate for ortho and para attack. libretexts.orgmsu.edu

Mechanistic studies of metal-catalyzed cross-coupling reactions often involve a catalytic cycle that includes steps such as oxidative addition, transmetalation, and reductive elimination. The specific details of the mechanism can vary depending on the metal, ligands, and substrates involved.

Investigations into photoredox-catalyzed reactions have revealed radical pathways. acs.org For instance, a photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) processes with substrates, generating radical intermediates that then proceed to form the final product. acs.org The use of radical scavengers like TEMPO can help to confirm the involvement of radical pathways. acs.org

Applications of 4 T Butyl 2 Methoxybenzylamine in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Construction

The strategic placement of functional groups in 4-t-butyl-2-methoxybenzylamine provides a robust framework for the synthesis of intricate molecular architectures. The primary amine serves as a versatile handle for a wide range of chemical modifications, while the substituted phenyl ring influences the molecule's steric and electronic properties.

Scaffold for Heterocyclic Synthesis

Benzylamines are fundamental precursors for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds. The this compound scaffold is particularly well-suited for constructing complex heterocyclic systems such as isoquinolines and related structures.

The primary amine can act as a nucleophile or be transformed into a directing group to guide C-H activation or cyclization reactions. For instance, in reactions analogous to the synthesis of isoquinolinones, the benzylamine (B48309) moiety can be a key component in divergent amine insertion reactions into α,β-unsaturated ketones acs.org. The methoxy (B1213986) group at the ortho position can electronically influence the regioselectivity of ring-forming reactions, while the bulky tert-butyl group at the para position can provide steric hindrance, directing reactions to other sites and influencing the conformational properties of the resulting heterocyclic products. Research on related substituted benzylamines has shown their utility in forming complex ring systems through methods like palladium-catalyzed couplings and subsequent cyclizations.

Precursor for Advanced Polymer Architectures

The development of high-performance polymers often relies on monomers with specific structural features that impart desirable properties like thermal stability, solubility, and mechanical strength. Amines and diamines are critical monomers for the production of polyamides and polyimides.

While direct polymerization of this compound is not a primary application, its derivatives, particularly diamines incorporating the 4-tert-butylphenyl moiety, are valuable in polymer synthesis. For example, polyamides derived from diamines containing tert-butyl groups have been shown to exhibit enhanced solubility in organic solvents and high glass transition temperatures. The incorporation of a bulky tert-butyl group into the polymer backbone disrupts chain packing, which can improve processability without sacrificing thermal stability. A diamine synthesized from this compound could be used in polycondensation reactions with various dicarboxylic acids to create novel polyamides with tailored properties, as demonstrated with structurally similar monomers nih.gov.

Table 1: Properties of Polyamides Derived from Structurally Related Diamines

Diamine Monomer Dicarboxylic Acid Inherent Viscosity (dL/g) Glass Transition Temp. (°C)
1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene 4,4'-Sulfonyldibenzoic acid 0.75 - 1.75 203 - 268

This table presents data for polyamides synthesized from diamines structurally related to this compound to illustrate the influence of the tert-butyl group on polymer properties. nih.gov

Intermediate in Natural Product Total Synthesis

In the intricate field of natural product total synthesis, simple, well-defined molecules are often used as starting materials or key intermediates. Substituted benzylamines, such as 4-methoxybenzylamine (B45378) (PMB-amine), are frequently employed as protecting groups for amines or as structural fragments within the target molecule chemicalbook.com.

The this compound molecule can serve a dual purpose in this context. The benzylamine group can be used to introduce a nitrogen atom into a complex scaffold. The methoxybenzyl portion is a well-known protecting group that can be cleaved under specific oxidative or acidic conditions. The presence of the tert-butyl group adds another layer of control, potentially modifying the stability and cleavage conditions of the protecting group due to its steric bulk. This allows for orthogonal deprotection strategies when multiple protecting groups are present in a synthetic intermediate. For example, divergent amine insertion strategies have utilized benzylamine in the synthesis of complex scaffolds, highlighting the role of such amines in building molecular complexity acs.org.

Utilization in Ligand and Catalyst Design

The development of selective and efficient catalysts is a cornerstone of modern organic synthesis. The structural features of this compound make it an attractive scaffold for the design of both chiral ligands for metal-catalyzed reactions and purely organic catalysts.

Design of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, heavily relies on the design of effective chiral ligands. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. Benzylamine derivatives are common backbones for a variety of successful chiral ligands.

Starting from this compound, a range of chiral ligands can be envisioned. The amine functionality can be readily converted into amides, phosphinamides, or used to attach other coordinating groups like phosphines or oxazolines. The inherent chirality can be introduced by using a chiral auxiliary during modification or by resolving a racemic mixture of a derivative. The 2-methoxy and 4-tert-butyl substituents would play a crucial role in defining the steric and electronic environment of the resulting metal complex. The bulky tert-butyl group can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity, a strategy employed in many successful ligands like (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine scbt.com. The electronic nature of the methoxy group can tune the reactivity of the catalytic center.

Table 2: Examples of Chiral Ligands with tert-Butyl Groups Used in Asymmetric Catalysis

Ligand Name Metal Application
(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine Various Transition Metals Asymmetric Reactions
(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene Not specified Chiral Compound

This table showcases existing chiral ligands containing tert-butyl groups to illustrate their importance in creating steric hindrance for enhanced selectivity. scbt.comstrem.com

Development of Organocatalysts Incorporating the Benzylamine Scaffold

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Chiral amines and their derivatives are among the most successful classes of organocatalysts.

This compound can serve as a precursor for various types of organocatalysts. For example, it could be transformed into a chiral primary amine-thiourea or a squaramide catalyst. In such catalysts, the benzylamine moiety would provide a basic site and a scaffold for attaching hydrogen-bond donors. The steric and electronic properties conferred by the tert-butyl and methoxy groups would be critical for creating a specific binding pocket to activate substrates and control stereoselectivity. Proline and its derivatives are well-known organocatalysts, and the principles of using sterically demanding groups to influence selectivity are well-established in the field orgsyn.org. The unique substitution pattern of this compound offers a platform to develop novel catalysts with potentially unique reactivity and selectivity profiles.

Application in Protecting Group Chemistry (e.g., PMB group)

Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions. Benzyl-type protecting groups are among the most common for alcohols, amines, and carboxylic acids. The functionality of these groups is tuned by the electronic nature of substituents on the aromatic ring.

The structure of this compound is closely related to 4-methoxybenzylamine, the precursor to the widely used p-methoxybenzyl (PMB) protecting group. ontosight.aitotal-synthesis.com The PMB group is valued for its stability and, crucially, its unique cleavage conditions compared to a simple benzyl (B1604629) (Bn) group. total-synthesis.com The electron-donating methoxy group at the para-position makes PMB-protected ethers and esters more acid-labile and susceptible to oxidative cleavage. total-synthesis.comnih.gov

The PMB group can be introduced to protect various functional groups:

Alcohols: Protected as PMB ethers, typically via Williamson ether synthesis using a base like sodium hydride (NaH) and p-methoxybenzyl chloride (PMB-Cl). total-synthesis.com

Carboxylic Acids: Protected as PMB esters through reaction with PMB-Cl or by using coupling agents. nih.gov

Amines: Protected as PMB-carbamates or N-PMB derivatives. The related 2,4-dimethoxybenzyl (DMB) group has been used to protect pyrazole (B372694) nitrogen atoms. researchgate.net

Deprotection of the PMB group is its most significant feature. While it can be removed with strong acid, its primary advantage is its selective removal under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which leaves other acid-sensitive groups and standard benzyl ethers intact. total-synthesis.com

Table 1: Comparison of Benzyl-type Protecting Groups and Deprotection Methods

Protecting Group Precursor Example Typical Deprotection Reagent Cleavage Mechanism Orthogonality Example
Benzyl (Bn) Benzyl Bromide H₂, Pd/C Hydrogenolysis Stable to DDQ, allowing selective PMB removal.
***p*-Methoxybenzyl (PMB)** 4-Methoxybenzyl Chloride DDQ Oxidative Cleavage Can be removed in the presence of Bn, TBDPS, and other silyl (B83357) ethers. total-synthesis.comnih.gov
***p*-Methoxybenzyl (PMB)** 4-Methoxybenzyl Chloride Trifluoroacetic Acid (TFA) Acid Hydrolysis Less acid-stable than Bn; more stable than trityl groups. nih.gov

The specific substitution pattern of This compound —with a bulky, electron-donating tert-butyl group and a methoxy group at the ortho-position—would theoretically modulate these properties. The combined electron-donating effects of both the tert-butyl and methoxy groups would likely increase the protecting group's acid sensitivity and susceptibility to oxidative cleavage even further than the standard PMB group. The steric bulk of the tert-butyl group could also influence the rates of protection and deprotection reactions.

Contributions to Method Development in Synthetic Chemistry

Primary amines are fundamental building blocks in organic synthesis, serving as key intermediates in the construction of pharmaceuticals and other complex molecules. ontosight.aiacs.org Substituted benzylamines, including 4-methoxybenzylamine, are used in various synthetic transformations beyond their role as protecting group precursors. chemicalbook.com

Research into novel synthetic methods often utilizes primary amines for their nucleophilic character. For instance, 4-methoxybenzylamine has been used in studies of aza-Michael reactions, where it adds to unsaturated compounds to form new carbon-nitrogen bonds. chemicalbook.com

More advanced applications involve the direct editing of molecular skeletons. A recently developed method demonstrates a "skeletal editing" strategy for α,β-unsaturated ketones, where alkyl amines are inserted between carbon-carbon bonds. acs.org This process, which proceeds through a regioselective aziridine (B145994) intermediate, allows for the creation of novel nitrogen-containing scaffolds from common starting materials. acs.org While this specific study used simpler alkyl amines, a structurally distinct amine like This compound could potentially offer unique reactivity or selectivity in such advanced transformations.

Table 2: Examples of Reactions Involving Primary Amines in Method Development

Reaction Type Amine Role Substrate Example Key Transformation
Aza-Michael Addition Nucleophile Unsaturated Malonates C-N Bond Formation
Reductive Amination Nucleophile Benzaldehydes C=O to C-N
Skeletal Editing Nitrogen Source α,β-Unsaturated Ketones C-C Bond Cleavage & C-N Insertion

The development of novel substituted benzyl protecting groups is also an active area of research. For example, a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been designed as a new protecting group for alcohols that is fully orthogonal to the PMB group, demonstrating the ongoing effort to refine and expand the synthetic chemist's toolkit. nih.gov The unique electronic and steric properties of This compound make it a candidate for similar development, potentially leading to new protecting groups or reagents with tailored reactivity for specialized applications in multi-step synthesis.

Theoretical and Computational Studies of this compound: A Literature Review

Despite a comprehensive search of scientific literature and chemical databases, no dedicated theoretical and computational studies specifically focusing on the compound this compound were found.

The user's request for an article structured around a detailed outline of its computational chemistry—including quantum chemical calculations for conformational analysis, electronic structure analysis, and molecular dynamics simulations—cannot be fulfilled at this time. The required scientifically accurate, research-backed data for the specified sections and subsections does not appear to be available in the public domain.

Searches were conducted for scholarly articles covering:

Quantum chemical calculations for conformational analysis of this compound, including energy minimization, conformational isomerism, intramolecular interactions, and stereoelectronic effects.

Electronic structure analysis and reactivity predictions using Frontier Molecular Orbital (FMO) theory and Electrostatic Potential Surface (ESP) analysis for this specific compound.

Molecular dynamics simulations to understand the behavior of this compound in solution.

While computational studies exist for related but distinct molecules, such as other substituted benzylamines or compounds with similar functional groups, no publications provide the specific analyses requested for this compound itself. Generating content based on these related compounds would not adhere to the strict requirement of focusing "solely on the chemical Compound 'this compound'" and would compromise scientific accuracy.

Therefore, it is not possible to generate the requested article with the required depth, detail, and scientific rigor. Further research and publication of computational studies on this compound would be necessary to provide the data needed for such an analysis.

Theoretical and Computational Studies of 4 T Butyl 2 Methoxybenzylamine

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms through computational modeling involves using quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This allows researchers to identify transition states, intermediates, and the activation energies required for a chemical transformation.

While specific DFT studies detailing the synthetic routes or reactions of 4-t-Butyl-2-methoxybenzylamine are not prominently documented, computational analyses have been applied to similar amine compounds to understand their fundamental reactivity. For instance, DFT studies have been instrumental in clarifying the mechanisms of B(C6F5)3-catalyzed reductive deamination for various primary amines. frontiersin.org These studies investigate the active intermediates and competing reaction pathways, providing a framework for how this compound might behave under similar deamination conditions. frontiersin.org Such models can determine the most plausible sequence of elementary steps, for example, whether a reaction proceeds via a concerted or a stepwise pathway, and can calculate the energy barriers associated with each step.

Quantitative Structure-Activity Relationships (QSAR) in a Chemoinformatic Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical and computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In a chemoinformatic context, these models are essential for predicting the properties of new molecules and for guiding synthetic efforts toward compounds with desired characteristics.

Predictive QSAR models for synthetic outcomes, such as reaction yields and stereoselectivity or regioselectivity, represent a sophisticated application of chemoinformatics. These models are typically built by analyzing a large dataset of reactions where substituents on the reactants are varied. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for each reactant, machine learning algorithms can identify the key structural features that influence the outcome of the reaction.

The reactivity of the amine group and the aromatic ring in this compound is heavily influenced by the electronic effects of the 2-methoxy and 4-tert-butyl substituents. Computational studies on simpler substituted benzylamines provide a clear framework for understanding these effects.

The Hammett equation is a foundational concept in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. Theoretical calculations can compute reaction barriers and correlate them with Hammett parameters (σ), which measure the electron-donating or electron-withdrawing ability of a substituent. nih.gov

The 2-Methoxy Group (-OCH₃): The methoxy (B1213986) group is a strong electron-donating group due to its resonance effect (+R) when positioned ortho or para to the reacting center. However, it also exerts an electron-withdrawing inductive effect (-I). In the ortho position, its strong +R effect significantly increases electron density in the aromatic ring, making the ring more susceptible to electrophilic attack. This electron-donating nature also influences the basicity and nucleophilicity of the benzylamine (B48309) nitrogen. Computational studies on para-substituted benzylamines in reactions with monoamine oxidase have shown that electron-donating groups can increase the reaction rate. nih.gov

The 4-tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a weak electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. Its position para to the benzylamine group means it can donate electron density into the ring, further activating it toward electrophilic substitution and subtly influencing the properties of the amine.

The combined effect of a strong electron-donating group (2-methoxy) and a weak electron-donating group (4-tert-butyl) makes the aromatic ring of this compound highly electron-rich. Theoretical models predict that this would lower the activation energy for reactions involving electrophilic attack on the ring. nih.gov Conversely, for reactions where the benzylamine nitrogen acts as a nucleophile, the increased electron density from the ring enhances its nucleophilicity.

Computational studies often use Hammett constants to create linear free-energy relationships. A good correlation between calculated reaction rate constants and the electronic parameter (σ) of various substituents has been demonstrated for the oxidation of benzylamines. researchgate.net The table below shows Hammett constants for substituents analogous to those on this compound, illustrating their electronic influence.

SubstituentHammett Constant (σp)Electronic Effect
-OCH₃ (Methoxy)-0.27Strongly Electron-Donating
-C(CH₃)₃ (tert-Butyl)-0.20Weakly Electron-Donating
-H (Hydrogen)0.00Reference
-Cl (Chloro)+0.23Weakly Electron-Withdrawing
-NO₂ (Nitro)+0.78Strongly Electron-Withdrawing

These values quantify the electronic impact of different groups. The negative values for the methoxy and tert-butyl groups confirm their electron-donating character, which is predicted to enhance the reactivity of this compound in reactions favored by high electron density.

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 4 T Butyl 2 Methoxybenzylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. ox.ac.uk By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out. ox.ac.ukchemicalbook.com For 4-t-butyl-2-methoxybenzylamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂) protons, the amine (-NH₂) protons, and the protons of the methoxy (B1213986) (-OCH₃) and tert-butyl (-C(CH₃)₃) groups. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms, including quaternary carbons which are not observed in the ¹H spectrum. beilstein-journals.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on established chemical shift values for similar functional groups. pitt.edu

¹H NMR (Proton) Expected Chemical Shift (δ ppm) Multiplicity Integration Assignment
Aromatic~7.1-7.3Multiplet3HAr-H
Methylene~3.8Singlet2HCH₂-NH₂
Methoxy~3.8Singlet3HO-CH₃
Amine~1.5 (variable)Broad Singlet2HNH₂
tert-Butyl~1.3Singlet9HC(CH₃)₃
¹³C NMR (Carbon) Expected Chemical Shift (δ ppm) Assignment
Aromatic157.0C-OMe
Aromatic148.0C-tBu
Aromatic128.0 - 130.0Ar-CH
Aromatic120.0Ar-C-CH₂
Methoxy55.5O-CH₃
Methylene42.0CH₂-NH₂
tert-Butyl (Quaternary)34.5C(CH₃)₃
tert-Butyl (Methyl)31.5C(CH₃)₃

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. mdpi.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. emerypharma.com For this compound, a COSY spectrum would be expected to show correlations between adjacent aromatic protons, confirming their relative positions on the ring. It could also potentially show a weak correlation between the benzylic -CH₂- protons and the -NH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. libretexts.org It is used to assign carbon signals based on their known proton assignments. For instance, the proton signal at ~1.3 ppm would correlate with the carbon signal at ~31.5 ppm, definitively assigning them to the tert-butyl methyl groups. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to four bonds, which is crucial for connecting molecular fragments and identifying quaternary carbons. ox.ac.uklibretexts.org Key HMBC correlations for this compound would include:

Correlations from the tert-butyl protons (~1.3 ppm) to the quaternary aromatic carbon to which the group is attached (~148.0 ppm).

Correlations from the methoxy protons (~3.8 ppm) to the aromatic carbon they are bonded to (~157.0 ppm).

Correlations from the benzylic protons (~3.8 ppm) to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. ox.ac.uk It is particularly useful for determining stereochemistry and the conformation of molecules. acs.org For a relatively flexible molecule like this compound, NOESY could confirm the proximity of the benzylic protons to both the methoxy group and the proton on the adjacent aromatic carbon.

For the achiral parent molecule, this compound, stereochemical elucidation is not applicable. However, this analysis becomes critical for its derivatives that possess chiral centers. numberanalytics.com Advanced NMR techniques are powerful tools for determining the relative or absolute configuration of stereoisomers. nih.gov NOESY experiments are fundamental in this context, as the presence or absence of a through-space Nuclear Overhauser Effect can distinguish between diastereomers by revealing the spatial proximity of specific substituents. ox.ac.uknih.gov Furthermore, computational methods involving the calculation of Boltzmann-weighted NMR chemical shifts for all possible stereoisomers and comparison with experimental data (e.g., using DP4+ analysis) have emerged as a robust method for assigning stereochemistry when standard experiments are inconclusive. nih.gov

High-Resolution Mass Spectrometry (HRMS/ESI-MS/EIMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the exact mass of a molecule with high precision (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the molecular formula. rsc.org For this compound (C₁₂H₁₉NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of its molecular ion ([M+H]⁺) with the calculated exact mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate the parent ions with minimal fragmentation. umich.edu

Table 2: HRMS Data for Molecular Formula Confirmation

Ion Calculated Exact Mass (Da) Expected Measurement

In addition to molecular formula confirmation, mass spectrometry, particularly using techniques like Electron Ionization (EI-MS) or tandem mass spectrometry (MS/MS), provides structural information through the analysis of fragmentation patterns. researchgate.netmdpi.com The way a molecule breaks apart upon ionization is characteristic of its structure. For this compound, the major fragmentation pathways are predictable based on the stability of the resulting carbocations.

A primary fragmentation event would be the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage), which is highly favored due to the formation of a resonance-stabilized benzyl-type cation. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Notes
193 [M]⁺ [C₁₂H₁₉NO]⁺ Molecular Ion
177 [M - NH₂]⁺ [C₁₂H₁₇O]⁺ Loss of the amino radical via benzylic cleavage. This is expected to be a major peak.

HRMS can resolve the signals of molecules containing different isotopes (isotopologues). The natural abundance of isotopes like ¹³C (approx. 1.1%) and ¹⁵N (approx. 0.37%) results in low-intensity peaks at M+1, M+2, etc., relative to the main monoisotopic peak (M). The relative intensity of the M+1 peak can be used to validate the number of carbon atoms in the molecular formula. royalsocietypublishing.org

Furthermore, isotopic abundance studies can involve the deliberate synthesis of compounds labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N). nih.gov These isotopically labeled standards are invaluable for quantitative analysis (isotope dilution mass spectrometry) and for tracking the metabolic fate of compounds in complex biological systems. royalsocietypublishing.org For example, synthesizing [¹⁵N]-4-t-butyl-2-methoxybenzylamine would allow its corresponding molecular ion and any nitrogen-containing fragments to be observed at a mass one unit higher than the unlabeled analogue, facilitating unambiguous identification and quantification. royalsocietypublishing.orgscispace.com

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a compound in the solid state. rsc.org This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern yields a detailed structural model, providing exact bond lengths, bond angles, and torsional angles. nih.gov

While a crystal structure for this compound has not been reported, analysis of related structures provides insight into the expected findings. nih.govuniupo.it For instance, the crystal structure of a related secondary amine, 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid, reveals a non-planar molecule with a specific C(aryl)-CH₂-NH-C(aryl) torsion angle and shows how intermolecular forces like hydrogen bonding dictate the packing of molecules in the crystal lattice. nih.gov A similar analysis of this compound would definitively confirm its connectivity and conformation in the solid state.

Table 4: Representative Data Obtainable from X-Ray Crystallography This table illustrates the type of data obtained from a crystallographic experiment, based on a related structure. nih.gov

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Bond Length (C-N) The distance between the carbon and nitrogen atoms of the benzylamine (B48309) moiety. ~1.46 Å
Bond Angle (C-N-C) The angle formed by the amine linkage (in a derivative). ~123°
Torsion Angle The dihedral angle describing the rotation around a bond (e.g., C(aryl)-CH₂-N-H). ~ -66°

Crystal Packing and Intermolecular Interactions

The solid-state structure of a molecule, dictated by its crystal packing and intermolecular interactions, is fundamental to its physical properties. While a specific crystallographic study for this compound is not prominently available in public literature, the principles of its solid-state arrangement can be inferred from studies on closely related substituted benzylamine structures.

The crystal packing in this class of compounds is largely governed by a network of non-covalent interactions. Hydrogen bonds, particularly involving the primary amine group (-NH₂), are significant. For instance, in the crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid, a related secondary amine, the amine nitrogen acts as a hydrogen bond donor (N-H⋯O), while the oxygen atoms of the methoxy, hydroxyl, and carboxyl groups act as acceptors. nih.goviucr.org Such interactions, along with weaker C-H⋯O and C-H⋯π forces, dictate the formation of complex three-dimensional supramolecular architectures. iucr.orgresearchgate.net The bulky tert-butyl group and the methoxy substituent in this compound would sterically influence the possible packing motifs and the geometry of these intermolecular bonds.

Table 1: Common Intermolecular Interactions in Substituted Benzylamine Crystals

Interaction TypeDescriptionTypical Atoms InvolvedSignificanceReference
N−H···O/N Hydrogen BondingA strong, directional interaction where the amine hydrogen is donated to an electronegative atom like oxygen or nitrogen.Amine (N-H) as donor; Carbonyl, Methoxy, Hydroxyl, or Nitrile groups as acceptors.Primary determinant of the supramolecular structure. nih.goviucr.orgiucr.org
C−H···π InteractionsA weak hydrogen bond between a C-H bond (often from an alkyl or aromatic group) and the π-electron cloud of an aromatic ring.Alkyl or Aromatic C-H as donor; Benzene (B151609) ring as acceptor.Contributes to the stabilization of the crystal lattice and influences the orientation of aromatic rings. iucr.orgresearchgate.net
π–π StackingAttractive, noncovalent interactions between aromatic rings.Parallel or offset aromatic rings.Important for packing flat, aromatic molecules. researchgate.net
Van der Waals ForcesGeneral non-specific attractive or repulsive forces between molecules.All atoms in the molecule.Contributes significantly to the overall packing efficiency, especially H...H contacts. researchgate.net

Absolute Configuration Assignment

For derivatives of this compound that are chiral, determining the absolute configuration of stereocenters is a critical analytical task. Chiral analysis is essential in fields where enantiomers may exhibit different biological activities. researchgate.net

The definitive method for assigning absolute configuration is single-crystal X-ray crystallography of an enantiomerically pure sample or a diastereomeric salt formed with a chiral resolving agent of known configuration. pitt.eduescholarship.org This technique provides an unambiguous three-dimensional map of the atomic positions, allowing for the direct assignment of R/S configuration.

When single crystals are not available, the absolute configuration can often be determined through methods that correlate spectroscopic data with known standards. For example, Nuclear Magnetic Resonance (NMR) techniques like the Mosher's ester analysis can be employed. More commonly, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is used. ymc.co.jpmdpi.com By comparing the retention time of an unknown enantiomer to that of a certified reference standard on a specific chiral column, the identity of the enantiomer can be established. researchgate.netresearchgate.net The development of a wide array of CSPs, such as those based on polysaccharides (cellulose or amylose (B160209) derivatives), allows for the separation of a broad range of chiral amines and their derivatives. ymc.co.jpmdpi.com The order of elution for a pair of enantiomers is often consistent for a class of compounds on a given CSP, aiding in configuration assignment. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. science.gov These techniques are routinely used to confirm the identity and structure of this compound and its derivatives by detecting the characteristic vibrational frequencies of its constituent bonds. science.govacs.org

The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary amine, ether linkage, tert-butyl group, and substituted benzene ring. For instance, the N-H stretching vibrations of the primary amine typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-O stretching of the methoxy group gives rise to a strong band, usually around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). mdpi.com Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methylene groups appear just below 3000 cm⁻¹. mdpi.com

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)Medium mdpi.com
Primary Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650Medium to Strong mdpi.com
Aromatic RingC-H Stretch3010 - 3100Weak to Medium scispace.com
Aromatic RingC=C Stretch1500 - 1600 (multiple bands)Medium to Strong mdpi.com
Alkyl Groups (-CH₂, -C(CH₃)₃)C-H Stretch2850 - 2970Strong mdpi.comscispace.com
Aryl Ether (-O-CH₃)Asymmetric C-O-C Stretch1230 - 1270Strong mdpi.com
Aryl Ether (-O-CH₃)Symmetric C-O-C Stretch1020 - 1050Medium mdpi.com
Substituted BenzeneC-H Out-of-Plane Bend800 - 880Strong mdpi.com

Raman spectroscopy serves as a complementary technique. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and C-C skeletal vibrations typically produce strong, sharp signals, providing a characteristic fingerprint for the molecule. rsc.orgcolostate.edu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for the analysis of chemical compounds, enabling their separation, identification, and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are vital tools for assessing the purity of this compound and for isolating it or its derivatives from reaction mixtures.

HPLC is the most common method for determining the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Method development typically involves optimizing the separation on a C18 or C8 stationary phase. researchgate.net A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. sielc.comsielc.comfrontiersin.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate impurities with a wide range of polarities. frontiersin.org Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance, such as around 210-220 nm or 254 nm. sielc.comsielc.com For compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS) can be used. ua.es

Table 3: Typical Parameters for HPLC Method Development for Substituted Benzylamines

ParameterCommon Choice/ConditionPurposeReference
Column (Stationary Phase)Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)Provides hydrophobic interaction for separation of moderately polar compounds. researchgate.net
Mobile Phase AAqueous Buffer (e.g., 10-20 mM Ammonium Acetate (B1210297) or Phosphate Buffer)Controls pH to ensure consistent ionization state of the amine. mdpi.comfrontiersin.org
Mobile Phase BAcetonitrile or Methanol (B129727)Organic modifier to elute compounds from the reversed-phase column. sielc.comfrontiersin.org
Elution ModeGradient (e.g., 5% to 95% B over 20-30 min)Separates compounds with a wide range of polarities in a single run. frontiersin.org
Flow Rate0.8 - 1.2 mL/minStandard flow for analytical scale columns. researchgate.net
DetectionUV-Vis (e.g., at 210 nm or 254 nm)Detects aromatic compounds. Mass Spectrometry (MS) can be used for identification. sielc.comua.es
Column Temperature25 - 40 °CImproves peak shape and reproducibility. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to adsorb onto active sites within the GC system. labrulez.com

To overcome these issues, derivatization is frequently employed. The primary amine is converted into a less polar, more volatile, and more thermally stable derivative. This process not only improves chromatographic peak shape but can also yield characteristic mass spectral fragmentation patterns that aid in structural elucidation. jfda-online.com Common derivatization strategies for amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). jfda-online.comscholars.direct

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane phase). hmdb.carsc.org The separated components then enter the mass spectrometer, which serves as a detector, providing both molecular weight information and a fragmentation pattern (mass spectrum) that acts as a molecular fingerprint. researchgate.net This allows for confident identification and purity assessment. rsc.orggoogle.com

Table 4: Common Derivatization Reagents for GC-MS Analysis of Amines

Reagent ClassExample ReagentDerivative FormedAdvantagesReference
Silylating AgentsBSTFA, MSTFA, TMSITrimethylsilyl (TMS) derivativeIncreases volatility and thermal stability; clean reactions. jfda-online.comhmdb.ca
Acylating AgentsTrifluoroacetic Anhydride (TFAA), Heptafluorobutyric Anhydride (HFBA)Fluoroacyl amideGreatly increases volatility; excellent for electron capture detection (ECD) and produces characteristic mass fragments. labrulez.comscholars.direct
Alkyl ChloroformatesEthyl Chloroformate (ECF)CarbamateFast reaction, stable derivatives. researchgate.net

Future Research Directions and Emerging Opportunities in 4 T Butyl 2 Methoxybenzylamine Chemistry

Exploration of Novel Catalytic Transformations

The reactivity of the benzylamine (B48309) moiety in 4-t-butyl-2-methoxybenzylamine presents significant opportunities for the development of new catalytic reactions. While it has been utilized in established transformations like reductive aminations and amide couplings, its potential in novel catalytic cycles remains largely untapped. rsc.orgresearchgate.net

Future work could focus on:

C-H Activation: Developing catalytic systems that can selectively activate the C-H bonds of the tert-butyl group or the aromatic ring, enabling direct functionalization and the construction of more complex molecular architectures.

Asymmetric Catalysis: Designing chiral catalysts that can engage with the amine functionality to achieve enantioselective transformations, a crucial aspect for the synthesis of biologically active compounds.

Oxidative Coupling Reactions: While some progress has been made in the oxidative coupling of benzylamines to imines using organocatalysts, further exploration of metal-free and more efficient catalytic systems for this compound is warranted. nih.govnih.gov This could lead to greener and more sustainable synthetic routes.

Multicomponent Reactions: Investigating its use in multicomponent reactions, where multiple starting materials combine in a single step to form complex products, could provide rapid access to diverse chemical libraries. core.ac.uk

A recent study demonstrated the use of a ruthenium-based catalyst for the deaminative coupling of ketones with amines, where the reaction with 4-methoxybenzylamine (B45378) proceeded through an imine intermediate. marquette.edu Exploring similar transformations with this compound could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. acs.orgacs.orgresearchgate.net The physical and chemical properties of this compound make it a suitable candidate for integration into these modern synthetic workflows.

Key areas for future research include:

Development of Flow-Based Syntheses: Designing and optimizing continuous flow processes for reactions involving this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents. researchgate.net

Automated Library Synthesis: Incorporating this compound into automated synthesis platforms to rapidly generate libraries of derivatives for high-throughput screening in drug discovery and materials science. acs.orgmt.com These platforms can systematically vary reaction parameters to optimize conditions and explore a wider chemical space. acs.org

In-line Analysis and Optimization: Integrating in-situ analytical techniques, such as FTIR and Raman spectroscopy, into flow reactors to monitor reaction progress in real-time, enabling rapid optimization and control over product quality. mt.com

Development of Smart Materials or Supramolecular Assemblies Utilizing the Benzylamine Moiety

The benzylamine functional group is a key component for building complex supramolecular structures through non-covalent interactions like hydrogen bonding. rsc.orgscribd.com The specific substitution pattern of this compound can influence the geometry and properties of these assemblies.

Future research could explore:

Self-Assembling Systems: Designing and synthesizing molecules derived from this compound that can self-assemble into well-defined nanostructures such as micelles, vesicles, or gels. acs.org The bulky tert-butyl group can play a crucial role in directing the packing and morphology of these assemblies.

Stimuli-Responsive Materials: Creating "smart" materials that respond to external stimuli like pH, light, or temperature. The amine group can act as a pH-responsive switch, while the aromatic ring can be modified with photoactive groups.

Host-Guest Chemistry: Utilizing the aromatic and amine functionalities to create host molecules for the recognition and binding of specific guest molecules, with potential applications in sensing and separation technologies. scribd.com

Interdisciplinary Research with Materials Science

The unique combination of a bulky, hydrophobic tert-butyl group and a polar methoxybenzylamine moiety makes this compound an interesting candidate for creating materials with tailored properties. Collaborative research between organic chemists and materials scientists could lead to significant advancements.

Potential areas of investigation include:

Polymer Chemistry: Using this compound as a monomer or a modifying agent in the synthesis of novel polymers. researchgate.net The tert-butyl group can enhance solubility and influence the thermal properties of the resulting polymers, while the benzylamine can be used for cross-linking or further functionalization.

Surface Modification: Grafting molecules derived from this compound onto surfaces to alter their hydrophobicity, adhesion, or biocompatibility.

Organic Electronics: Exploring the potential of derivatives in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), by incorporating them into larger conjugated systems. researchgate.net

Unexplored Reactivity Profiles and Stereochemical Control Strategies

Beyond known reactions, there are numerous unexplored avenues for the reactivity of this compound. Furthermore, developing strategies to control the stereochemistry of its reactions is a critical challenge for its application in asymmetric synthesis.

Future directions should focus on:

Umpolung Reactivity: Investigating "umpolung" or polarity-reversal strategies to make the typically nucleophilic nitrogen atom or the adjacent carbon atom electrophilic, opening up new bond-forming possibilities. core.ac.uk

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to access novel reaction pathways, such as radical-based transformations, that are not accessible through traditional thermal methods.

Chiral Auxiliary and Catalyst Development: Designing new chiral auxiliaries or catalysts specifically tailored for reactions involving this compound to achieve high levels of stereocontrol in reactions like additions, cyclizations, and rearrangements. scholaris.cadiva-portal.org For example, developing Lewis acid mediated asymmetric [4+2] cycloadditions could provide access to complex nitrogen-containing heterocycles with defined stereochemistry. diva-portal.org

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-t-Butyl-2-methoxybenzylamine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of alkylation reagents (e.g., tert-butyl halides) and reaction conditions (reflux in toluene or dichloromethane with bases like K₂CO₃). Purification via column chromatography or recrystallization (using solvents like ethanol/water mixtures) is critical. Analytical validation using HPLC under conditions that resolve positional isomers (e.g., C18 columns with acetonitrile/water gradients) ensures purity ≥98% .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic methods?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm the t-butyl group (δ ~1.3 ppm for nine equivalent protons) and methoxy resonance (δ ~3.8 ppm). Mass spectrometry (ESI-MS) verifies molecular ion peaks ([M+H]⁺). Cross-reference spectral data with PubChem or NIST databases to validate assignments .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Use flash chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For crystalline derivatives, recrystallization in ethanol at low temperatures enhances purity. Monitor fractions via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How does the steric hindrance of the t-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The t-butyl group reduces electrophilic aromatic substitution reactivity but stabilizes intermediates in SN2 reactions. Kinetic studies using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) can model transition states. Compare reaction rates with non-substituted analogs under identical conditions (e.g., DMF, 60°C) .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers, and how can they be resolved?

  • Methodological Answer : Positional isomers (e.g., 3-t-Butyl-2-methoxy derivatives) require high-resolution LC-MS/MS or GC-MS with chiral columns. Use collision-induced dissociation (CID) patterns to differentiate fragmentation pathways. Cross-validate with synthetic standards .

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by storing samples in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts (e.g., hydrolyzed products) using Q-TOF-MS. Apply Arrhenius kinetics to predict shelf-life .

Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like monoamine oxidases. Validate predictions with in vitro assays (IC₅₀ measurements) and compare with PubChem BioAssay data .

Q. How should researchers address contradictory data on the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer : Replicate studies under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use chiral HPLC to verify enantiomeric excess (ee). Collaborate with independent labs to validate reproducibility and publish raw datasets for peer review .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodConditions/ResultsReference
Melting PointDSC85–87°C[9]
PurityHPLC-UVC18 column, 90:10 ACN/H₂O, RT[2]
Molecular IonESI-MS[M+H]⁺ = 237.2 m/z[13]
Stability (pH 7.4, 25°C)Accelerated Agingt₁/₂ = 12 months[15]

Q. Table 2. Computational Modeling Parameters

Software/ToolApplicationBasis Set/Force FieldReference
Gaussian09Transition State AnalysisB3LYP/6-31G*[18]
AutoDock VinaEnzyme-Ligand DockingAMBER ff14SB[13]
GROMACSMD SimulationsCHARMM36[18]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.